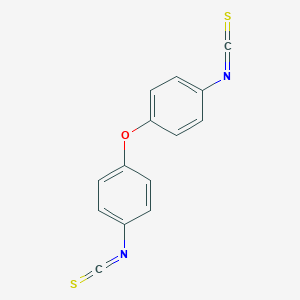

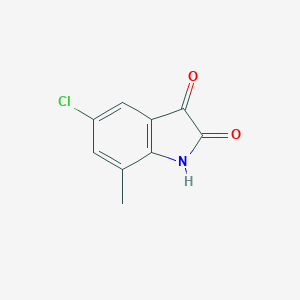

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

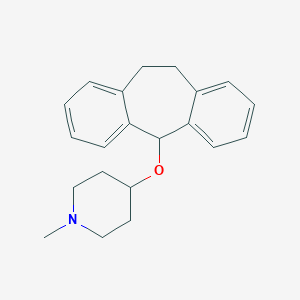

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one represents a compound with a quinazolinone backbone, a prominent scaffold in medicinal chemistry known for its diverse biological activities. Its significance lies in the multifaceted properties, including potential therapeutic benefits, chemical reactivity, and structural versatility, making it a focal point for chemical and pharmacological research.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the condensation of anthranilic acid derivatives with various sulfur-containing compounds to introduce the mercapto group. Specific methods for synthesizing derivatives similar to 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one have been explored through multi-step reactions, including the coupling of thiadiazole moieties with quinazolin-4-one structures to achieve compounds with intra-molecular hydrogen bonding and keto-enol tautomerism (Mohammed et al., 2020).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques confirm the presence of keto-enol tautomerism and the arrangement of hydrogen bonding within the molecule, which are crucial for its chemical behavior and biological activity. The crystal structure analysis reveals the dihedral angles and the hydrogen-bonding interactions, providing insight into the compound's stability and reactivity (Tien et al., 2020).

科学的研究の応用

Antimicrobial Applications

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one derivatives have demonstrated significant antimicrobial properties. For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones showcased notable antibacterial and antifungal activities, as well as antiHIV activity against HIV-1 and HIV-2 in MT-4 cells (Alagarsamy et al., 2004). Similarly, a series of substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones were prepared and found to have a broad spectrum of antimicrobial activity, suggesting their potential as frameworks for developing potent antimicrobial agents (El-Azab, 2007).

Antioxidant Properties

2-Substituted quinazolin-4(3H)-ones, a group that includes the compound , were synthesized and evaluated for their antioxidant properties. It was found that the presence of hydroxyl groups in addition to the methoxy substituent, or a second hydroxyl on the phenyl ring, significantly contributed to their antioxidant activity. This study highlights the importance of specific substituents in enhancing the antioxidant capabilities of these compounds (Mravljak et al., 2021).

Synthetic Methodologies

The compound was involved in a green synthetic procedure which included a two-step synthesis from anthranilic acid. This procedure utilized deep eutectic solvents (DES) and microwave-induced synthesis, reflecting a shift towards more environmentally-friendly chemical processes. The success of this synthesis was characterized by various spectral methods, underlining the compound's relevance in green chemistry (Molnar et al., 2022).

将来の方向性

特性

IUPAC Name |

3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-13-9-5-4-8-12(13)17-14(18)10-6-2-3-7-11(10)16-15(17)20/h2-9H,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNPPCHTDPKYOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。